Diuranthoside C
Description
Diuranthoside C is a C-27 steroidal saponin isolated from the roots of Diuranthera inarticulata, a plant traditionally used in Chinese medicine for its antifungal and immunomodulatory properties . Structurally, it features a neotigogenin aglycone core linked to a complex oligosaccharide chain: 3-O-β-D-glucopyranosyl(1→2)-[β-D-xylopyranosyl(1→3)]-β-D-glucopyranosyl(1→4)-β-D-galactopyranoside . This glycosylation pattern is critical for its bioactivity. This compound demonstrates potent antifungal activity against Candida albicans and Aspergillus niger, with inhibitory effects observed at low concentrations (MIC values reported in the range of 2.5–5 µg/ml) . Its mechanism involves disrupting fungal cell membrane integrity via interactions with ergosterol, a key sterol in fungal membranes .
Properties
CAS No. |
132998-88-0 |
|---|---|
Molecular Formula |
C62H100O33 |
Molecular Weight |
1373.4 g/mol |
IUPAC Name |
(5'S,6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C62H100O33/c1-21-7-10-62(83-19-21)22(2)36-29(95-62)12-27-25-6-5-23-11-24(8-9-60(23,3)26(25)13-35(69)61(27,36)4)84-55-46(79)43(76)50(34(18-67)89-55)91-59-53(94-58-48(81)51(39(72)32(16-65)87-58)92-57-45(78)42(75)38(71)31(15-64)86-57)52(40(73)33(17-66)88-59)93-54-47(80)49(28(68)20-82-54)90-56-44(77)41(74)37(70)30(14-63)85-56/h21-34,36-59,63-68,70-81H,5-20H2,1-4H3/t21-,22-,23-,24-,25?,26?,27?,28+,29?,30+,31+,32+,33+,34+,36?,37+,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,53+,54-,55+,56-,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI Key |
LIMAWRXWMAIOLU-DPHQMKTNSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diuranthoside C involves the isolation of the compound from the roots of Diuranthera inarticulata. The process typically includes extraction with methanol, followed by purification using silica gel column chromatography. The structure is then confirmed through spectral data and thin-layer chromatography (TLC) with authentic samples .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
Diuranthoside C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Diuranthoside C has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of steroid glycosides and their derivatives.
Mechanism of Action
The mechanism of action of Diuranthoside C involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain fungi and yeast by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Diuranthoside C belongs to a family of steroidal saponins with varying aglycones and sugar moieties. Key analogues include:
Key Findings
Sugar Chain Complexity and Antifungal Spectrum: this compound and Diuranthoside A share the same aglycone but differ in sugar moieties. Diuranthoside A lacks the β-D-xylopyranosyl(1→3) branch present in this compound, resulting in reduced activity against C. albicans (MIC: 5–10 µg/ml vs. 2.5–5 µg/ml) . Diuranthoside F, which has an additional β-D-glucopyranosyl(1→3) unit, loses activity against A. niger, underscoring the sensitivity of bioactivity to glycosylation patterns .
Aglycone Influence :
- Diosgenin-based saponins (e.g., Compounds 19 and 20 in ) exhibit activity against C. albicans but are inactive against C. neoformans and A. fumigatus, unlike tigogenin or neotigogenin derivatives . This highlights the aglycone’s role in determining target specificity.
This contrasts with diosgenin saponins, which are ineffective at 20 µg/ml .
Clinical and Pharmacological Implications
- This compound’s broad-spectrum activity and low MIC values position it as a candidate for combination therapy with azoles or polyenes to combat resistant fungal strains .
- Structural analogues like Diuranthoside F, despite weaker activity, may serve as scaffolds for synthetic optimization due to their unique glycosylation patterns .
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